N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide
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Overview
Description
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group at the 4-position of the thiazole ring and a methylphenylsulfanyl group at the 2-position of the acetamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a thiourea derivative with a haloketone under acidic conditions. For instance, 4-fluorophenacyl bromide can be reacted with a thiourea derivative to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution on the fluorophenyl group can introduce various functional groups .
Scientific Research Applications
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It exhibits antibacterial and antifungal activities, making it useful in the development of new antimicrobial agents.
Medicine: Its anti-inflammatory and anticancer properties are being explored for potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity to its targets, while the methylphenylsulfanyl group can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]acetamide
- N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide
- N-(4-(4-chlorophenyl)-1,3-thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide
Uniqueness
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide is unique due to the specific combination of substituents on the thiazole ring and the acetamide moiety.
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS2/c1-12-2-8-15(9-3-12)23-11-17(22)21-18-20-16(10-24-18)13-4-6-14(19)7-5-13/h2-10H,11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCICTHZBDIXQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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